molecular formula C14H18N2O2 B6280432 tert-butyl N-[2-(2-cyanophenyl)ethyl]carbamate CAS No. 2114618-77-6

tert-butyl N-[2-(2-cyanophenyl)ethyl]carbamate

Cat. No.: B6280432
CAS No.: 2114618-77-6
M. Wt: 246.3
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Description

tert-Butyl N-[2-(2-cyanophenyl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-cyanophenyl)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-cyanophenyl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

tert-Butyl chloroformate+2-(2-cyanophenyl)ethylaminetert-butyl N-[2-(2-cyanophenyl)ethyl]carbamate+HCl\text{tert-Butyl chloroformate} + \text{2-(2-cyanophenyl)ethylamine} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+2-(2-cyanophenyl)ethylamine→tert-butyl N-[2-(2-cyanophenyl)ethyl]carbamate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Acidic conditions with nucleophiles

Major Products Formed:

    Oxidation: Oxidized derivatives of the cyanophenyl group

    Reduction: Primary amines

    Substitution: Various substituted carbamates

Scientific Research Applications

Chemistry: tert-Butyl N-[2-(2-cyanophenyl)ethyl]carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amine groups, facilitating the synthesis of complex peptides .

Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly in the context of carbamate metabolism. It serves as a model compound to understand the behavior of carbamates in biological systems .

Medicine: The compound has potential applications in drug development, particularly as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug. This compound can be designed to release active amines upon metabolic activation .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. It is also employed in the production of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-cyanophenyl)ethyl]carbamate involves its hydrolysis under acidic or enzymatic conditions to release the active amine. The released amine can then interact with its molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved in its metabolism include hydrolysis by esterases and subsequent oxidation or reduction reactions .

Comparison with Similar Compounds

  • tert-Butyl N-(2-aminophenyl)carbamate
  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl N-(2-mercaptoethyl)carbamate

Comparison: tert-Butyl N-[2-(2-cyanophenyl)ethyl]carbamate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and electrophiles. This makes it more versatile in synthetic applications compared to other similar compounds .

Properties

CAS No.

2114618-77-6

Molecular Formula

C14H18N2O2

Molecular Weight

246.3

Purity

95

Origin of Product

United States

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